molecular formula C10H19NO B2552480 2-(Cyclohexylamino)cyclobutan-1-ol CAS No. 2152914-81-1

2-(Cyclohexylamino)cyclobutan-1-ol

Cat. No.: B2552480
CAS No.: 2152914-81-1
M. Wt: 169.268
InChI Key: NISNJVULUOCQPW-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)cyclobutan-1-ol is a cyclobutane derivative with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)cyclobutan-1-ol typically involves the [2 + 2] cycloaddition reaction, which is the primary method for synthesizing cyclobutanes . One common synthetic route involves the reaction of cyclohexylamine with cyclobutanone under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as tetrahydrofuran (THF), at controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction may produce different alcohols.

Scientific Research Applications

2-(Cyclohexylamino)cyclobutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

    Biology: It is used in the study of biological processes and the development of bioactive compounds.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylamino)butan-1-ol: This compound has a similar structure but differs in the length of the carbon chain.

    Cyclohexylamine: A simpler amine that serves as a precursor in the synthesis of 2-(Cyclohexylamino)cyclobutan-1-ol.

Uniqueness

This compound is unique due to its cyclobutane ring structure, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound in the synthesis of complex molecules and the development of pharmaceuticals with enhanced selectivity and efficacy .

Properties

IUPAC Name

2-(cyclohexylamino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-7-6-9(10)11-8-4-2-1-3-5-8/h8-12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISNJVULUOCQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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